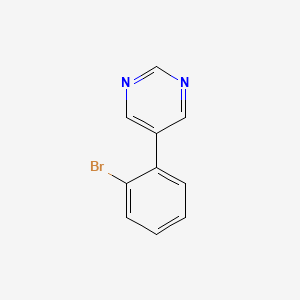

5-(2-Bromophenyl)pyrimidine

Description

5-(2-Bromophenyl)pyrimidine is a brominated heterocyclic compound featuring a pyrimidine ring substituted at the 5-position with a 2-bromophenyl group. Its synthesis typically involves palladium-catalyzed coupling reactions, as demonstrated in Scheme 2 of , where it is prepared alongside other (2-bromoaryl)pyridines under optimized conditions using PdCl(C₃H₅)(dppb) as a catalyst and NaOAc as a base, achieving 100% conversion . This compound is notable for its stability in palladium-mediated reactions, as shown in Scheme 5 of , where it remained unreacted under conditions that typically facilitate C-H bond functionalization, likely due to stable Pd complex formation .

Properties

Molecular Formula |

C10H7BrN2 |

|---|---|

Molecular Weight |

235.08 g/mol |

IUPAC Name |

5-(2-bromophenyl)pyrimidine |

InChI |

InChI=1S/C10H7BrN2/c11-10-4-2-1-3-9(10)8-5-12-7-13-6-8/h1-7H |

InChI Key |

FUGXZYLVEFZXTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrimidines

(a) 5-Amino-2-(4-bromophenyl)pyrimidine (A816493)

This compound shares structural similarity (0.87 similarity index) with 5-(2-bromophenyl)pyrimidine but differs in the position of the bromine atom (para vs. ortho on the phenyl ring) and the presence of an amino group at the 5-position of the pyrimidine. Such positional and functional group differences significantly alter reactivity and biological activity. For example, para-substituted bromophenyl derivatives often exhibit enhanced electronic effects in cross-coupling reactions compared to ortho-substituted analogs .

(b) 5-Bromo-2-(bromomethyl)pyrimidine

With a bromomethyl substituent at the 2-position, this compound (CAS 1193116-74-3) is more reactive in nucleophilic substitution reactions due to the labile C-Br bond. In contrast, this compound’s bromine is part of an aromatic system, making it less reactive toward direct displacement .

Key Observations :

- Halogen Position Matters : The 2-bromophenyl group in 2b provides better lipophilicity and target binding than electron-withdrawing groups (e.g., nitro in 2d) .

- Ortho vs. Para Halogens : While 2b (ortho-Br) and 2g (para-Cl) show similar analgesic activity, para-substituted derivatives often exhibit superior anti-inflammatory effects due to optimized steric interactions .

Reactivity in Palladium-Catalyzed Reactions

Table 1 from compares reaction conditions for Pd-catalyzed coupling of bromophenylpyridines. Notably, this compound (Entry 5) achieved 100% conversion with NaOAc as a base, similar to 4-(2-bromophenyl)pyridine (Entry 2).

Physical and Spectral Properties

provides data for 5-(2-bromophenyl)-1H-tetrazole, a structurally distinct analog with a tetrazole ring. Key differences include:

| Property | This compound | 5-(2-Bromophenyl)-1H-tetrazole |

|---|---|---|

| Melting Point | Not reported | 182–184°C |

| pKa | ~4.5 (estimated) | 3.78 |

| Reactivity | Stable in Pd reactions | Acidic proton (N-H) for metal coordination |

The tetrazole analog’s lower pKa enhances its utility in coordination chemistry, whereas the pyrimidine derivative’s stability makes it preferable for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.